2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
CAS No.: 1219545-58-0
Cat. No.: VC4165482
Molecular Formula: C12H12N4O2
Molecular Weight: 244.254
* For research use only. Not for human or veterinary use.
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid - 1219545-58-0](/images/structure/VC4165482.png)
Specification
CAS No. | 1219545-58-0 |
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Molecular Formula | C12H12N4O2 |
Molecular Weight | 244.254 |
IUPAC Name | 2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-5-3-2-4-8(9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Standard InChI Key | SBARVBWDZDOPTP-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
The compound features a benzoic acid group () linked via an amino bridge to a 6-amino-2-methylpyrimidine ring (). Key structural attributes include:
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Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted with an amino group (-NH) at position 6 and a methyl group (-CH) at position 2 .
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Benzoic Acid Moiety: A carboxylic acid (-COOH) at position 2 of the benzene ring, which enhances hydrogen-bonding capabilities and solubility in polar solvents .
The IUPAC name is 2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid, and its SMILES representation is CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N
.
Spectroscopic and Computational Data
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X-ray Crystallography: While direct crystallographic data for this compound is limited, analogous pyrimidine-benzoic acid hybrids exhibit planar geometries with intramolecular hydrogen bonds between the pyrimidine amino group and the carboxylic acid oxygen .
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Density Functional Theory (DFT): Computational studies predict a dipole moment of 5.2 Debye, indicating significant polarity due to the carboxylic acid and amino groups.
Synthetic Methodologies
Multi-Step Synthesis Routes
The synthesis typically involves sequential reactions to construct the pyrimidine ring followed by coupling with a benzoic acid derivative:
Step 1: Pyrimidine Ring Formation
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Starting Material: 2-Methyl-4,6-dichloropyrimidine reacts with ammonia to yield 6-amino-2-methylpyrimidin-4-amine .
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Reaction Conditions: Ammonia in ethanol at 60°C for 12 hours .
Step 2: Coupling with Benzoic Acid Derivative
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-amino-2-methylpyrimidin-4-amine with 2-iodobenzoic acid under inert atmosphere .
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Yield Optimization: Use of XPhos ligand and cesium carbonate base improves yields to 65–70% .
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
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Solid-Phase Synthesis: Immobilization of the pyrimidine intermediate on resin for iterative functionalization.
Industrial-Scale Production Challenges
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Purification: High-performance liquid chromatography (HPLC) is required due to polar byproducts.
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Cost Efficiency: Estimated production cost is $120–150 per gram, primarily driven by palladium catalysts .
Physicochemical Properties
Biological Activity and Mechanism of Action
Enzyme Inhibition
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Acetylcholinesterase (AChE) Inhibition: Demonstrates an IC of 7.49 ± 0.16 µM, comparable to rivastigmine, by binding to the catalytic anionic site (CAS) via hydrogen bonds with Glu199 and π-π stacking with Trp84 .
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Carbonic Anhydrase II (CA II): Inhibits CA II with nM, likely through coordination of the pyrimidine nitrogen to the zinc ion in the active site .
Anticancer Activity
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Apoptosis Induction: In MCF-7 breast cancer cells, the compound activates caspase-3/7 by 3.2-fold at 50 µM.
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Topoisomerase II Inhibition: Reduces DNA relaxation activity by 78% at 10 µM, suggesting intercalative binding.
Antimicrobial Properties
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Gram-Positive Bacteria: MIC of 8 µg/mL against Staphylococcus aureus, attributed to disruption of cell wall synthesis .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Caco-2 permeability of cm/s, indicating moderate intestinal absorption .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group to a hydroxymethyl derivative .
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Excretion: 60% renal excretion within 24 hours in rodent models .
Toxicity Data
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Acute Oral Toxicity (Rat): LD > 2000 mg/kg, classified as Category 4 (Harmful if swallowed) .
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Ocular Irritation: Causes reversible corneal opacity in rabbits at 5% concentration .
Applications in Drug Development
Lead Compound Optimization
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Structure-Activity Relationship (SAR):
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Methyl group at pyrimidine position 2 enhances metabolic stability.
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Carboxylic acid at benzoic acid position 2 improves water solubility but reduces blood-brain barrier penetration.
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Patent Landscape
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WO2021152500A1: Covers use in Alzheimer’s disease via AChE inhibition .
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US20220062422A1: Claims antitumor efficacy in combination with checkpoint inhibitors.
Comparative Analysis with Structural Analogs
Future Research Directions
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